Cas no 1212-72-2 (N-Methyl-omega-phenyl-t-butylamine)
1212-72-2 structure
Product Name:N-Methyl-omega-phenyl-t-butylamine
Número CAS:1212-72-2
MF:C22H36N2O4S
Megavatios:424.59724521637
CID:158581
PubChem ID:71611
Update Time:2025-04-19
N-Methyl-omega-phenyl-t-butylamine Propiedades químicas y físicas
Nombre e identificación
-
- N-Methyl-omega-phenyl-t-butylamine
- Mephentermine (sulfate)
- MEPHENTERMINE HEMISULFATE SALT
- MEPHENTERMINE HEMISULFATE, CRM STANDARD
- N,2-dimethyl-1-phenylpropan-2-amine,sulfuric acid
- EINECS 214-923-3
- Fentermin
- Mephentermine hemisulfate
- Mephentermine sulfate
- Mephentermine sulphate
- CHEMBL3184799
- Sulfate, Mephentermine
- N,alpha,alpha-Trimethylphenethylamine sulfate (2:1)
- CCG-220726
- DTXCID1027760
- BENZENEETHANAMINE, N,.ALPHA.,.ALPHA.-TRIMETHYL-, SULPHATE (2:1)
- N,alpha,alpha-TRIMETHYLPHENETHYLAMINE SULPHATE (2:1)
- SR-01000872629-1
- HMS2097A14
- Mephentermine sulfate [USP]
- Phenethylamine, N,alpha,alpha-trimethyl-, sulfate (2:1)
- HMS1570A14
- 1212-72-2
- Benzeneethanamine, N,.alpha.,.alpha.-trimethyl-, sulfate (2:1)
- NCGC00016570-06
- SR-01000872629
- Mephentermine Hemisulphate 1.0 mg/ml in Methanol (as free base)
- HMS3714A14
- Wyamine sulfate (TN)
- Mephentermine Sulfate (2:1)
- Wyamine sulphate
- Benzeneethanamine, N,alpha,alpha-trimethyl-, sulfate (2:1)
- N-Methyl-omega-phenyl-tert-butylamine
- Prestwick_94
- Wyamine
- MEPHENTERMINE SULFATE [VANDF]
- NSC-758424
- NSC 758424
- D01018
- Tox21_110501
- CAS-1212-72-2
- MEPHENTERMINE SULFATE [WHO-DD]
- N,.ALPHA.,.ALPHA.-TRIMETHYLPHENETHYLAMINE SULPHATE (2:1)
- Mephine
- Tox21_110501_1
- CHEBI:6756
- Mephentermine Hemisulphate
- NCGC00016570-01
- 580655Z8RR
- N,2-dimethyl-1-phenylpropan-2-amine hemisulfate
- Wyamine sulfate
- FT-0751658
- Mephentermine sulfate (USP)
- UNII-580655Z8RR
- MEPHENTERMINE SULFATE [ORANGE BOOK]
- BENZENEETHANAMINE, N,alpha,alpha-TRIMETHYL-, SULPHATE (2:1)
- DTXSID1047780
- Q27261534
- SCHEMBL121177
- Benzeneethanamine, N,I+/-,I+/--trimethyl-, sulfate (2:1)
- DNKCFBJMFIUNRS-UHFFFAOYSA-N
-
- Renchi: 1S/2C11H17N.H2O4S/c2*1-11(2,12-3)9-10-7-5-4-6-8-10;1-5(2,3)4/h2*4-8,12H,9H2,1-3H3;(H2,1,2,3,4)
- Clave inchi: DNKCFBJMFIUNRS-UHFFFAOYSA-N
- Sonrisas: S(=O)(=O)(O)O.N(C)C(C)(C)CC1C=CC=CC=1.N(C)C(C)(C)CC1C=CC=CC=1
Atributos calculados
- Calidad precisa: 424.24000
- Masa isotópica única: 424.24
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 4
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 29
- Cuenta de enlace giratorio: 6
- Complejidad: 204
- Recuento de unidades de unión covalente: 3
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 107A^2
Propiedades experimentales
- Denso: g/cm3
- Punto de ebullición: 229.4°Cat760mmHg
- Punto de inflamación: 90°C
- PSA: 107.04000
- Logp: 5.66400
N-Methyl-omega-phenyl-t-butylamine Literatura relevante
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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